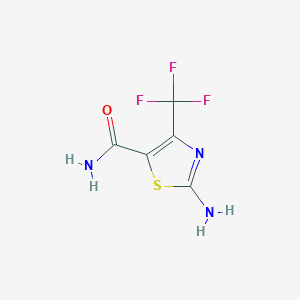

2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3OS/c6-5(7,8)2-1(3(9)12)13-4(10)11-2/h(H2,9,12)(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHGZWZOGYGQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)N)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856976 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1411766-76-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Trifluoromethyl Thiazole 5 Carboxamide and Its Derivatives

Retrosynthetic Dissection and Key Precursors for the Thiazole (B1198619) Carboxamide Core

The synthetic planning for 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available precursors. The core of the molecule is a highly substituted thiazole ring. The primary disconnections are typically made across the bonds forming the heterocyclic ring, leading to key building blocks.

A logical retrosynthetic approach involves breaking the C4-C5 and the N3-C4 bonds, which is conceptually related to the well-established Hantzsch thiazole synthesis. This pathway identifies an α-haloketone bearing a trifluoromethyl group and a thiourea (B124793) derivative as key precursors. Specifically, a 3-halo-1,1,1-trifluoro-2-oxopropyl derivative and a thiourea which provides the 2-amino group are common starting points. Another critical precursor is the source of the C5-carboxamide group, which can be introduced as part of one of the main fragments, for instance, as an α-halomethylcarbonylamide.

Alternatively, multi-component reaction strategies suggest a convergence of three or more simple molecules in a single step. In this case, the retrosynthesis would break the molecule down into a source for the trifluoromethyl ketone, a cyano-containing species for the C5-carboxamide precursor, and a sulfur-donating reagent. The specific precursors are highly dependent on the chosen synthetic route, with each methodology offering a unique set of starting materials to achieve the target scaffold.

Classical and Modern Approaches to Thiazole Ring Construction

The formation of the thiazole ring is a cornerstone of the synthesis, with both classical and modern methods being adapted to create the desired substitution pattern.

Adaptations and Innovations in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and versatile method for constructing the thiazole core. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comderpharmachemica.com For the synthesis of the title compound, this requires a trifluoromethylated α-haloketone and thiourea.

Innovations in the Hantzsch synthesis focus on milder reaction conditions, improved yields, and broader substrate scope. For instance, the use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter time frames. nih.gov Modifications to the reaction conditions, such as performing the synthesis under acidic conditions, can alter the regioselectivity of the cyclization when using substituted thioureas. rsc.org The synthesis of the requisite 2-bromo-1-(3-trifluoromethyl)phenylethanone precursor can be achieved through the bromination of the corresponding trifluoromethyl-substituted ketone. derpharmachemica.com This ketone, in turn, can be prepared from the corresponding benzoic acid via conversion to a Weinreb amide followed by reaction with a Grignard reagent. derpharmachemica.com This multi-step process highlights the importance of precursor synthesis in adapting the classical Hantzsch method for complex targets.

Multi-component Reaction Strategies for Thiazole Annulation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govthieme-connect.com Several MCRs have been developed for the synthesis of substituted thiazoles. acs.orgiau.ir

One such strategy involves the reaction of an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com Another approach utilizes the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to form pyrazole-linked thiazoles at room temperature. acs.org A novel chemoenzymatic one-pot MCR has also been developed, using an enzyme like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, affording thiazole derivatives in high yields under mild conditions. nih.gov These methods showcase the power of MCRs to rapidly generate molecular diversity around the thiazole core.

Solid-Phase Synthesis Techniques for Scaffold Assembly

Solid-phase synthesis is a powerful tool for the generation of chemical libraries of related compounds. This technique has been successfully applied to the synthesis of 2-amino-5-carboxamide thiazole derivatives. nih.gov The synthesis typically begins with the anchoring of a precursor to a solid support, such as a resin. For example, a 4-formyl-3-methoxy phenoxy resin can be used as the starting point, undergoing reductive amination to prevent isomer formation. nih.gov

The key step is the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone in a solvent like DMF to construct the 2-amino-5-carboxylate thiazole scaffold on the solid support. nih.gov Following the ring formation, the carboxylate group can be converted to a carboxamide by coupling with a diverse range of amines. Finally, the desired 2-amino-5-carboxamide thiazole derivatives are cleaved from the resin, typically using a trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) cocktail. nih.gov This methodology allows for the systematic variation of the substituent on the carboxamide group, facilitating the rapid synthesis of a library of analogues.

Regioselective Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a crucial substituent that significantly influences the physicochemical and biological properties of the molecule. Its introduction must be controlled to ensure the correct regiochemistry. This can be achieved either by using a building block that already contains the CF3 group or by direct trifluoromethylation of a pre-formed heterocyclic ring.

Electrophilic and Nucleophilic Trifluoromethylation Reagents and Catalysis

Direct C-H trifluoromethylation of heterocycles has emerged as a powerful strategy. nih.gov This can be achieved through electrophilic, nucleophilic, or radical pathways, often facilitated by catalysis.

Electrophilic Trifluoromethylation involves reagents that act as a source of an electrophilic "CF3+" species. nih.gov Prominent examples of these shelf-stable reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto and Yagupolskii reagents). nih.govbeilstein-journals.orgbrynmawr.eduwikipedia.org These reagents can trifluoromethylate a wide range of nucleophiles, and their reactivity can be tuned by the choice of reagent and reaction conditions. beilstein-journals.orgrsc.org

Nucleophilic Trifluoromethylation utilizes reagents that deliver a nucleophilic "CF3-" anion. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.orgtcichemicals.com It requires activation by a fluoride (B91410) source to generate the trifluoromethyl anion, which can then react with electrophiles like carbonyl compounds. tcichemicals.comorganic-chemistry.org Alternative stable sources of the trifluoromethyl anion have also been developed from fluoroform. organic-chemistry.org

Catalysis plays a vital role in modern trifluoromethylation reactions, enabling milder conditions and enhancing regioselectivity. Visible-light photoredox catalysis has become a particularly effective method for the trifluoromethylation of heterocycles. core.ac.uknih.govbwise.kr In these reactions, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs light and initiates a single-electron transfer (SET) process with a CF3 source (like CF3I or CF3SO2Cl), generating a trifluoromethyl radical. bwise.kracs.org This radical can then add to the heterocycle with high regioselectivity. Metal-free, organic photoredox catalysts have also been developed for these transformations. bohrium.com

Table of Key Reagents in Trifluoromethylation

| Reagent Class | Specific Example | Type of Trifluoromethylation |

|---|---|---|

| Hypervalent Iodine | Togni Reagent | Electrophilic |

| Sulfonium Salts | Umemoto Reagent | Electrophilic |

| Organosilicon | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic |

| Sulfonyl Chlorides | CF3SO2Cl | Radical (via Photoredox) |

| Alkyl Iodides | CF3I | Radical (via Photoredox) |

C-H Trifluoromethylation Protocols for Heterocycles

Direct C-H trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, offering an efficient alternative to traditional methods that often require pre-functionalized substrates. pnas.orgbohrium.com This approach is particularly valuable in medicinal chemistry, where the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.comtandfonline.com

Recent advancements in this area have focused on the development of radical-based methods. researchgate.net These protocols often utilize reagents that serve as sources of the trifluoromethyl radical (•CF3). A notable example is the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, often in conjunction with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.govoup.comnih.gov This method is operationally simple, scalable, and can be performed at ambient temperatures, making it highly practical for a wide range of applications. pnas.orgnih.gov

The regioselectivity of C-H trifluoromethylation is a critical aspect, often governed by the inherent electronic properties of the heterocyclic substrate. pnas.orgnih.gov In many cases, the reaction proceeds at the most electron-deficient or innately reactive positions. pnas.org However, the choice of solvent and reaction conditions can sometimes be used to fine-tune the regioselectivity. pnas.orgnih.gov For thiazole derivatives, trifluoromethylation can occur at various positions on the ring, depending on the substituents already present. researchgate.net

Photoredox catalysis has also become a prominent strategy for C-H trifluoromethylation. oup.comresearchgate.net These methods employ a photocatalyst that, upon irradiation with visible light, can generate the trifluoromethyl radical from a suitable precursor. This approach offers mild reaction conditions and high functional group tolerance. bohrium.comresearchgate.net Electrochemical methods are also being explored as a sustainable and efficient means of generating trifluoromethyl radicals for the functionalization of heterocycles. bohrium.com

| Method | CF3 Source | Key Features |

| Radical Trifluoromethylation | CF3SO2Na (Langlois Reagent) | Operationally simple, scalable, proceeds at ambient temperature. pnas.orgnih.gov |

| Photoredox Catalysis | CF3I, Togni reagents | Mild reaction conditions, high functional group tolerance. oup.comresearchgate.net |

| Electrochemical Synthesis | Various | Avoids harsh oxidants, precise control over reaction conditions. bohrium.com |

Formation and Functionalization of the Carboxamide Linkage

The carboxamide group is a fundamental functional group in a vast array of organic molecules, including pharmaceuticals and biologically active compounds. Its synthesis and subsequent modification are therefore of paramount importance in organic chemistry.

The formation of an amide bond, known as amidation, is typically achieved by the reaction of a carboxylic acid with an amine. nih.gov However, this direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govchemistrysteps.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com To improve reaction efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govsci-hub.st

Other classes of coupling reagents include phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com These reagents are known for their high efficiency and are widely used in solid-phase peptide synthesis. peptide.com For challenging couplings, particularly with electron-deficient amines, reagents like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have proven to be effective. peptide.com

The choice of coupling reagent and reaction conditions is crucial and depends on the specific substrates being used, especially when dealing with sensitive functional groups or sterically hindered reactants. nih.govsci-hub.st

| Coupling Reagent Class | Examples | Common Applications |

| Carbodiimides | DCC, EDC | General amide synthesis. chemistrysteps.com |

| Phosphonium Salts | BOP, PyAOP | Peptide synthesis, difficult couplings. peptide.com |

| Uronium Salts | HBTU, TBTU | Peptide synthesis, rapid couplings. peptide.com |

The modification of a primary carboxamide (-CONH2) to a secondary (-CONHR) or tertiary (-CONR2) amide is a valuable transformation for diversifying molecular structures and modulating their properties. Several methods have been developed to achieve N-substitution of the carboxamide functionality.

One common approach is the direct alkylation of the primary amide. This can be achieved using a variety of alkylating agents in the presence of a base. However, this method can sometimes lead to mixtures of N-alkylated and O-alkylated products. More selective methods for N-alkylation have been developed using specific reagents and catalysts. For instance, copper-catalyzed cross-coupling of primary amides with alkylboronic acids has been shown to be an effective method for mono-alkylation.

Transamidation, the exchange of the amine portion of an amide, is another important strategy. researchgate.net This can be achieved by reacting a primary amide with an amine under catalytic conditions. researchgate.net For example, N,N-dialkylformamide dimethyl acetals can be used to activate the primary amide, which can then undergo transamidation in the presence of a Lewis acid catalyst. scispace.com

Other methods for N-substitution include the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, followed by reaction with an appropriate electrophile. Additionally, the synthesis of N-substituted amides can be achieved through multi-step sequences involving the protection of the amide nitrogen, followed by deprotection and subsequent functionalization.

Principles of Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize the environmental impact of chemical processes. researchgate.netnih.govresearcher.life This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. researchgate.netnih.govresearcher.life

Innovative techniques such as microwave irradiation and ultrasound synthesis are being employed to accelerate reactions and reduce energy consumption. researchgate.netnih.govresearcher.life These methods often lead to higher yields and shorter reaction times compared to conventional heating. mdpi.com The use of green solvents, such as water or ionic liquids, is also a key aspect of sustainable synthesis, as it reduces the reliance on volatile and often toxic organic solvents. researchgate.netnih.gov

Furthermore, the development of one-pot, multi-component reactions is a significant step towards more sustainable synthetic routes. sruc.ac.uk These reactions allow for the synthesis of complex molecules in a single step, reducing the number of purification steps and minimizing waste generation. By adhering to the principles of green chemistry, the synthesis of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide and its derivatives can be made more environmentally friendly and economically viable. researchgate.netsruc.ac.uk

| Green Chemistry Approach | Description | Benefits |

| Microwave/Ultrasound Synthesis | Use of microwave or ultrasonic irradiation to drive reactions. researchgate.netnih.govresearcher.life | Reduced reaction times, increased yields, lower energy consumption. mdpi.com |

| Green Solvents | Utilization of environmentally friendly solvents like water or ionic liquids. researchgate.netnih.gov | Reduced toxicity and environmental pollution. |

| Recyclable Catalysts | Employment of heterogeneous or biocatalysts that can be recovered and reused. mdpi.comrsc.org | Waste reduction, cost-effectiveness. rsc.org |

| One-Pot Reactions | Combining multiple reaction steps into a single pot without isolating intermediates. sruc.ac.uk | Increased efficiency, reduced waste. |

Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Trifluoromethyl Thiazole 5 Carboxamide

Transformations at the Exocyclic Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site for nucleophilic reactions, allowing for a wide range of structural modifications.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilicity of the 2-amino group facilitates straightforward reactions with various electrophiles.

Acylation is a common strategy to introduce amide functionalities. This is typically achieved by reacting the parent aminothiazole with acylating agents such as acid chlorides or anhydrides in the presence of a base. mdpi.comnih.gov For instance, reaction with chloroacetyl chloride introduces a reactive handle for further substitution, while reaction with benzoyl chloride yields the corresponding benzamide (B126) derivative. mdpi.comnih.govnih.gov Acylation can sometimes lead to bis-acylated products, depending on the reaction conditions and the reactivity of the acylating agent. nih.gov Protecting the amino group, for example with a Boc group, can allow for more controlled mono-acylation. nih.gov

Sulfonylation introduces a sulfonamide linkage, a key functional group in many therapeutic agents. The reaction proceeds by treating the 2-aminothiazole (B372263) with a substituted benzenesulfonyl chloride, often in the presence of a base like sodium carbonate or sodium acetate, to yield the corresponding N-(thiazol-2-yl)benzenesulfonamide. excli.de

Alkylation of the 2-amino group can be performed to introduce alkyl or aryl substituents. For example, alkylation reactions can be carried out using various alkyl halides. google.com These reactions can lead to mono- or di-substituted products and are foundational for building more complex molecular architectures. nih.gov

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | R-COCl (e.g., Chloroacetyl chloride, Benzoyl chloride) or (RCO)₂O | 2-(Acylamino)thiazole derivative | mdpi.com, nih.gov, nih.gov |

| Sulfonylation | R-SO₂Cl (e.g., Benzenesulfonyl chlorides) | 2-(Sulfonamido)thiazole derivative | excli.de |

| Alkylation | R-X (Alkyl halides) | 2-(Alkylamino)thiazole derivative | nih.gov, google.com |

Condensation and Cycloaddition Reactions Leading to Fused Heterocycles

The 2-amino group, along with the endocyclic nitrogen atom, provides the necessary functionality for building fused heterocyclic systems. These reactions significantly expand the chemical space and are pivotal in creating novel molecular frameworks.

Condensation reactions are frequently employed to construct fused pyrimidine (B1678525) rings. A common approach is the multicomponent reaction of a 2-aminothiazole derivative, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile), which can lead to the formation of thiazolo[3,2-a]pyrimidine systems. mdpi.comsciforum.net The exocyclic amino group acts as the initial nucleophile, attacking the aldehyde, which is followed by cyclization involving the ring nitrogen.

Another key transformation is the Claisen-Schmidt condensation. mdpi.comnih.gov An N-acylated aminothiazole can react with aromatic aldehydes to form chalcone-like intermediates. These intermediates can then be cyclized with reagents like hydrazine (B178648) to afford fused pyrazole (B372694) rings, creating complex polycyclic structures. mdpi.comnih.gov

Cycloaddition reactions further illustrate the versatility of the aminothiazole core. While the exocyclic amino group itself is not a typical participant in cycloadditions, derivatization of the thiazole can create diene systems suitable for reactions like the Diels-Alder cycloaddition. For example, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloadditions with dienophiles like nitroalkenes to furnish tetrahydrobenzothiazoles. nih.gov Other pathways, such as [2+2] cycloadditions with alkynes followed by ring-opening, have also been observed, leading to pyridine (B92270) derivatives. researchgate.net

Modifications and Reactions of the Carboxamide Moiety

The carboxamide group at the C5 position offers another handle for chemical modification, crucial for tuning the compound's physicochemical and pharmacological properties.

Hydrolysis, Reduction, and Amide Isostere Development

Standard transformations of the carboxamide group, such as hydrolysis and reduction, are chemically feasible. Hydrolysis of the carboxamide under acidic or basic conditions would yield the corresponding 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. While direct reduction of the carboxamide on this specific scaffold is not widely reported, standard reducing agents like lithium aluminum hydride would be expected to convert the carboxamide to a 5-(aminomethyl)thiazole derivative.

A more advanced and medicinally relevant strategy is the development of amide isosteres . Amide bonds can be susceptible to enzymatic cleavage in vivo, and replacing them with isosteric groups can enhance metabolic stability and improve pharmacokinetic profiles. acs.orgnih.govresearchgate.net Bioisosterism allows for the mimicry of the amide's size, shape, and electronic properties while introducing more robust functionalities. acs.orgexlibrisgroup.com

Common isosteric replacements for the carboxamide group include five-membered heterocycles such as:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles : These are frequently used to replace amides, offering similar hydrogen bonding capabilities but with improved metabolic stability. nih.govresearchgate.net

1,2,3-Triazoles : Often synthesized via "click chemistry," the 1,4-disubstituted triazole is an excellent mimic of the trans-amide bond geometry. acs.orgnih.gov

Other non-classical isosteres include fluoroalkenes and trifluoroethylamines, which can replicate the electronic environment of the amide bond. nih.govnih.gov The development of such isosteres is a key tactic in modern drug design to overcome liabilities associated with the amide group. nih.gov

| Isostere Class | Specific Example(s) | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Heterocycles | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Increased metabolic stability, mimic H-bonding | acs.org, nih.gov, researchgate.net |

| Fluorinated Alkenes | (E)-Fluoroalkene | Mimics planarity and electronics of amide bond | nih.gov |

| Fluorinated Amines | Trifluoroethylamine | Mimics carbonyl electronics, reduces amine basicity | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

Functionalization at Position 4 (Trifluoromethyl Influence)

The CF₃ group is a powerful electron-withdrawing group via the inductive effect. This effect, combined with the electron-withdrawing nature of the C5-carboxamide, renders the thiazole ring electron-deficient. This pronounced electron deficiency has several consequences:

Deactivation towards Electrophilic Substitution : The ring is strongly deactivated towards electrophilic aromatic substitution reactions. In a typical thiazole, the C5 position is the most favorable site for electrophilic attack. pharmaguideline.com However, in this scaffold, the C5 position is already occupied, and the strong deactivating effect of the CF₃ group at C4 would make further electrophilic substitution at any other position highly unfavorable.

Activation towards Nucleophilic Substitution : While the ring is activated towards nucleophilic attack, a viable reaction requires a suitable leaving group. Nucleophilic aromatic substitution (SNAᵣ) is not feasible on the unsubstituted ring. However, if a leaving group (e.g., a halogen) were present at the C2 position, the electron-withdrawing CF₃ and carboxamide groups would facilitate its displacement by a nucleophile.

Reactivity of the C-5 Position Adjacent to the Carboxamide

Research on analogous 2-aminothiazole structures has demonstrated that the C-5 position is susceptible to electrophilic substitution. For instance, studies on 2-amino-4-phenylthiazole (B127512) have shown that this position is the active site for electrophilic diazo coupling reactions. mdpi.com In these reactions, a diazonium salt is added to a solution of the 2-aminothiazole, leading to the formation of a 5-arylazo-2-aminothiazole derivative. mdpi.com This suggests a similar potential for electrophilic substitution at the C-5 position of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide, although the electron-withdrawing groups may necessitate more forcing reaction conditions.

Furthermore, the C-5 position can be functionalized through a halogenation-nucleophilic substitution protocol. jocpr.com This two-step process involves the initial halogenation of the 2-aminothiazole at the C-5 position, typically using reagents like bromine or iodine. jocpr.com The resulting 5-halo-2-aminothiazole can then undergo nucleophilic substitution, where the halide is displaced by a variety of nucleophiles. jocpr.com This approach has been successfully employed to introduce amino groups and sulfide (B99878) linkages at the C-5 position of 2-aminothiazoles. jocpr.com

While direct functionalization of the C-5 position in 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide is not extensively documented, the reactivity patterns observed in closely related 2-aminothiazole derivatives provide a strong indication of the synthetic possibilities at this site.

Rational Design and Synthesis of Advanced Structural Analogs

The rational design of advanced structural analogs of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the therapeutic potential of this scaffold. nih.govrsc.orgnih.gov This involves systematic modifications of the core structure and the application of principles such as bioisosterism to enhance desired biological activities and pharmacokinetic properties.

Systematic Variation of Substituents for Scaffold Diversification

Systematic variation of substituents on the 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold allows for a comprehensive exploration of the chemical space around this core structure. Modifications can be introduced at the C-2 amino group, the C-4 position, and the C-5 carboxamide group to generate a library of diverse analogs. mdpi.comnih.gov

Modification of the C-2 Amino Group: The amino group at the C-2 position is a common site for derivatization. Acylation of the amino group with various acid chlorides or carboxylic acids can introduce a wide range of substituents, including alkyl, aryl, and heterocyclic moieties. mdpi.comderpharmachemica.com For instance, reaction with benzoyl chloride or other substituted acyl chlorides can yield N-acylated derivatives. mdpi.com Furthermore, the amino group can be involved in the formation of Schiff bases through condensation with aldehydes. nih.gov

Modification of the C-4 and C-5 Positions: While the trifluoromethyl group at C-4 is a defining feature of the parent compound, analogs with different substituents at this position can be synthesized to probe the impact of this group on biological activity. Similarly, the carboxamide at C-5 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various esters or other amide derivatives with different amine components. nih.gov The synthesis of trisubstituted 2-aminothiazoles with diverse aryl groups at both C-4 and C-5 positions has also been reported, showcasing the versatility of synthetic approaches to this scaffold. mdpi.comnih.gov

The following table provides examples of synthesized 2-aminothiazole derivatives with systematic variations of substituents:

| Compound ID | C-2 Substituent | C-4 Substituent | C-5 Substituent | Reference |

| 1 | Amino | Phenyl | 5-(4-acetylphenylazo) | mdpi.com |

| 2 | Acetylamino | Phenyl | 5-(4-acetylphenylazo) | mdpi.com |

| 3 | Benzoylamino | Phenyl | 5-(4-acetylphenylazo) | mdpi.com |

| 4 | Amino | Phenyl | Morpholino | jocpr.com |

| 5 | Amino | Methyl | 5,5'-sulfide dimer | jocpr.com |

| 6 | N-methyl-N-isobutyramide | 3-(trifluoromethyl)phenyl | H | derpharmachemica.com |

| 7 | N-methyl-N-(3-(trifluoromethyl)benzoyl) | 3-(trifluoromethyl)phenyl | H | derpharmachemica.com |

| 8 | Benzamide | 3,4-dihydroxyphenyl | Phenyl | mdpi.com |

| 9 | 4-methylbenzamide | 3,4-dihydroxyphenyl | Phenyl | mdpi.com |

| 10 | 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide | Methyl | H | nih.gov |

Bioisosteric Replacements and Their Synthetic Implications

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov For 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide, key opportunities for bioisosteric replacement exist at the trifluoromethyl group and the carboxamide moiety.

Bioisosteres for the Trifluoromethyl Group: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, due to its unique electronic properties and metabolic stability. Conversely, other fluorine-containing groups or different electron-withdrawing groups could be considered as bioisosteres for the trifluoromethyl group to fine-tune the electronic character and lipophilicity of the molecule.

Bioisosteres for the Carboxamide Group: The carboxamide group is a key structural feature that can participate in hydrogen bonding interactions. A variety of functional groups can serve as bioisosteres for the amide bond. For instance, heterocycles such as 1,3,4-oxadiazoles or thiazoles can mimic the hydrogen bonding capabilities of the amide. The synthesis of such analogs would involve the conversion of the C-5 carboxamide to a carboxylic acid, followed by reaction with appropriate reagents to form the desired heterocyclic ring. For example, reaction of the corresponding acetohydrazide with carbon disulfide can lead to the formation of an oxadiazole-thiol moiety. nih.gov

The following table illustrates potential bioisosteric replacements for the functional groups in 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide:

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Modify electronic properties and lipophilicity |

| Trifluoromethyl (CF3) | Cyano (CN) | Mimic electron-withdrawing nature |

| Carboxamide (CONH2) | 1,3,4-Oxadiazole | Mimic hydrogen bonding and improve metabolic stability |

| Carboxamide (CONH2) | Tetrazole | Serve as a carboxylic acid mimic with different pKa |

| Carboxamide (CONH2) | Sulfonamide (SO2NH2) | Alter hydrogen bonding geometry and acidity |

The synthesis of these bioisosteric analogs would require specific synthetic routes. For example, the introduction of a pentafluorosulfanyl group often involves specialized fluorinating agents. The synthesis of tetrazole analogs can be achieved from the corresponding nitrile, which in turn could be derived from the carboxamide. The exploration of these bioisosteric replacements offers a promising avenue for the development of novel 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide derivatives with improved properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodological Framework for SAR/SPR Studies in Thiazole (B1198619) Compounds

The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for thiazole compounds, including 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide, follows a well-established methodological framework. This process is foundational for understanding how chemical structure translates into biological activity and for guiding the rational design of more potent and selective molecules. nih.govmdpi.com

The typical workflow involves several key stages:

Analog Synthesis : A library of compounds is synthesized by systematically modifying the core thiazole scaffold. For the target compound, this would involve substitutions at the 2-amino group, replacement of the 5-carboxamide with other functional groups, or substitution of the trifluoromethyl group with other bioisosteres. nih.gov

Biological Screening : The synthesized analogs are tested in relevant biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values). This provides the essential data linking structural changes to functional outcomes.

Data Analysis and SAR/SPR Elucidation : The relationship between the structural modifications and the observed biological activity is analyzed. This can range from qualitative observations (e.g., "para-substitution is better than meta-substitution") to more quantitative approaches. nih.govptfarm.pl

Computational Modeling : Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to build predictive models. researchgate.net These models help to rationalize the observed SAR and predict the activity of novel, unsynthesized compounds. The process is iterative, with insights from modeling guiding the design of the next generation of analogs for synthesis and testing.

This systematic approach allows researchers to identify key structural features responsible for activity, selectivity, and desired physicochemical properties, ultimately leading to the optimization of the lead compound.

Conformational Preferences and Molecular Flexibility of the Scaffold

The rotational barriers of the C-C bonds connecting the substituents to the ring allow for different spatial arrangements. Intramolecular interactions, such as hydrogen bonds, can significantly influence the preferred conformation. For instance, weak intramolecular hydrogen bonds can form between the hydrogen atoms of the 2-amino group and the nitrogen atom of the thiazole ring or the oxygen of the 5-carboxamide group. sapub.org These interactions can restrict the rotation of the side chains, leading to a more defined, lower-energy conformation that may be the "bioactive" conformation required for receptor binding. researchgate.net The flexibility of the carboxamide group also allows it to act as a versatile hydrogen bond donor and acceptor, adapting its orientation to fit the binding pocket of a target protein.

Influence of the Trifluoromethyl Group on Biological Interactions and Molecular Recognition

The trifluoromethyl (CF₃) group at the 4-position of the thiazole ring exerts a profound influence on the molecule's biological and physicochemical properties. scilit.combohrium.com Its unique characteristics make it a valuable substituent in medicinal chemistry. mdpi.comresearchgate.net

Key contributions of the trifluoromethyl group include:

Electronic Effects : The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull can modulate the acidity/basicity of nearby functional groups and influence the electronic nature of the thiazole ring, potentially enhancing electrostatic or hydrogen bonding interactions with a biological target. mdpi.comresearchgate.net

Lipophilicity : The CF₃ group significantly increases the lipophilicity of the molecule. mdpi.com This can enhance membrane permeability and improve transport to the target site. Furthermore, the increased lipophilicity can lead to stronger hydrophobic interactions within the binding pocket of a receptor. researchgate.net

Metabolic Stability : Replacing hydrogen atoms with fluorine is a common strategy to block metabolic hotspots. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the compound's half-life and bioavailability. cambridgemedchemconsulting.com

Bioisosterism : The CF₃ group is often considered a bioisostere for other groups like the methyl, ethyl, isopropyl, or even the nitro group. researchgate.netnih.govebi.ac.uk However, its properties are distinct. While similar in size to an isopropyl group, it is electronically very different. This allows chemists to probe the steric and electronic requirements of a binding site. researchgate.netnih.gov

One study highlighted that replacing a methyl group with a trifluoromethyl group enhanced anticancer activity nearly eightfold, demonstrating the significant impact of this moiety. rsc.org

Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Other Common Substituents

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Nitro (-NO₂) | Isopropyl (-CH(CH₃)₂) |

|---|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Strongly electron-withdrawing | Weakly electron-donating |

| Lipophilicity (Hansch π) | +0.88 | +0.56 | -0.28 | +1.53 |

| Steric Size (van der Waals volume) | Similar to Isopropyl | Smaller | Planar, different shape | Similar to CF₃ |

| Metabolic Stability | High | Susceptible to oxidation | Can be reduced | Susceptible to oxidation |

Role of the 2-Amino Functionality in Modulating Activity and Selectivity

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to participate in key binding interactions. researchgate.netuomustansiriyah.edu.iqwikipedia.org The primary amine at the 2-position of the scaffold is a crucial hydrogen bond donor. researchgate.net It can form strong, directional hydrogen bonds with hydrogen bond acceptor groups, such as carbonyl oxygens or nitrogen atoms, on amino acid residues within a protein's active site.

Contributions of the 5-Carboxamide to Molecular Recognition and Binding

The carboxamide group is considered a "privileged" pharmacophore, frequently found in approved drugs due to its versatile binding capabilities. nih.gov In the 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold, the 5-carboxamide group plays a significant role in molecular recognition and binding affinity. mdpi.comnih.gov

This functional group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). unina.it This dual nature allows it to form multiple hydrogen bonds with a target protein, significantly contributing to the stability of the ligand-receptor complex. researchgate.net The orientation of the carboxamide group can be critical, and its conformation is often stabilized by interactions within the binding site. acs.org Research on thiazole-5-carboxamide (B1230067) derivatives has demonstrated that this group is often essential for potent activity, and modifications to it can drastically alter the compound's efficacy. tandfonline.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, various QSAR studies have been successfully conducted to understand the structural requirements for different biological activities. nih.govlaccei.org

These studies typically involve calculating a wide range of molecular descriptors for a series of thiazole analogs. These descriptors quantify various aspects of the molecules' physicochemical properties:

Topological descriptors : Describe the atomic connectivity and shape of the molecule.

Electronic descriptors : Quantify features like partial charges, dipole moments, and frontier orbital energies (HOMO/LUMO).

Geometric (3D) descriptors : Relate to the 3D structure of the molecule, such as molecular volume and surface area.

Physicochemical descriptors : Include properties like logP (lipophilicity) and molar refractivity (MR).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a model linking a selection of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov A robust QSAR model can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.netnih.gov

Table 2: Examples of Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron accepting capability | Relates to charge-transfer interactions with the receptor. |

| Physicochemical | LogP | Lipophilicity/hydrophobicity | Affects membrane permeability and hydrophobic interactions. |

| Topological | Molecular Connectivity Index (χ) | Molecular size and branching | Correlates with steric fit in the binding pocket. researchgate.net |

| Geometric (3D) | RDF (Radial Distribution Function) | 3D arrangement of atoms | Describes the probability of finding an atom at a certain distance. nih.gov |

Pharmacophore Mapping and Ligand Efficiency Considerations in Scaffold Optimization

Pharmacophore mapping involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For the 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold, a hypothetical pharmacophore model would likely feature:

A hydrogen bond donor feature corresponding to the 2-amino group.

A hydrogen bond donor/acceptor feature from the 5-carboxamide group.

A hydrophobic/electron-withdrawing feature representing the trifluoromethyl group.

The thiazole ring itself as an aromatic or hydrophobic feature.

This model serves as a 3D query to search for other molecules that might have similar activity or to guide the design of new analogs that better fit the pharmacophoric requirements.

In scaffold optimization, metrics like Ligand Efficiency (LE) are crucial. LE is a measure of the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large or lipophilic. By analyzing the LE of analogs of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide, chemists can make more efficient modifications, ensuring that added atoms contribute favorably to the binding affinity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic characteristics of the molecule. These investigations reveal how the distribution of electrons influences the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

For "2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide," the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the thiazole (B1198619) ring, which act as the primary sites for donating electron density in reactions. The LUMO is likely distributed over the electron-deficient regions, particularly the trifluoromethyl group (-CF₃) and the carboxamide moiety, which are strong electron-withdrawing groups.

Table 1: Calculated Frontier Molecular Orbital Properties (Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.)

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.52 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.42 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MESP) surface mapping is a valuable method for visualizing the charge distribution across a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map uses a color spectrum to represent different electrostatic potential values on the electron density surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. For "2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide," these regions are expected around the oxygen atom of the carboxamide group and the nitrogen atoms of the thiazole ring. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are characteristic of electrophilic character. Such regions would be found around the hydrogen atoms of the primary amine (-NH₂) and the amide (-CONH₂) groups, making them potential hydrogen bond donors. researchgate.net

Green Regions: Correspond to neutral or non-polar areas with near-zero potential.

The MESP analysis confirms the electronic effects of the different functional groups. The electron-withdrawing nature of the trifluoromethyl and carboxamide groups pulls electron density away from the thiazole ring, while the amino group donates electron density, creating a complex and varied electrostatic landscape that dictates the molecule's intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. nih.gov MD simulations model the atomic movements and conformational changes of the molecule, offering a view of its flexibility and interactions with its environment, such as a solvent. ijbiotech.com

For "2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide," MD simulations can be used to explore:

Conformational Flexibility: The molecule is not rigid. The bond connecting the carboxamide group to the thiazole ring allows for rotation. MD simulations can map the accessible rotational conformations and their relative energies, identifying the most stable or preferred shapes of the molecule in solution.

Solvent Effects: The behavior of the molecule can change significantly in a solvent like water. MD simulations explicitly model the interactions between the solute and solvent molecules. This can reveal how water molecules form hydrogen bonds with the amino and carboxamide groups and how the solvent shell influences the conformational preferences of the molecule. Key analyses such as Root-Mean-Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time. ijbiotech.com

Ligand-Target Interaction Modeling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. rjptonline.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of 2-aminothiazole (B372263) and thiazole carboxamide have been widely studied using this approach against various targets, including protein kinases and enzymes. rjptonline.orgnih.gov

Docking studies of "2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide" or its close analogues into the active sites of protein targets reveal specific interaction patterns that contribute to binding affinity. nih.gov The molecule's functional groups allow for a variety of non-covalent interactions:

Hydrogen Bonding: The amino group (-NH₂) and the amide N-H act as hydrogen bond donors. The amide carbonyl oxygen (C=O) and the thiazole ring nitrogen serve as hydrogen bond acceptors. These interactions are crucial for anchoring the ligand in the binding pocket and often involve amino acid residues like lysine, aspartic acid, and threonine. rjptonline.org

Hydrophobic Interactions: While the molecule possesses polar groups, the thiazole ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site.

Halogen Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can form favorable interactions, such as halogen bonds or dipole-dipole interactions, with specific residues in the protein's active site.

Table 2: Potential Molecular Interactions Identified via Docking

| Functional Group of Ligand | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate (side chain carboxylate) |

| Amide Group (-CONH-) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Lysine, Serine, Threonine, Main-chain C=O or N-H |

| Thiazole Ring | Hydrogen Bond Acceptor (N atom), π-stacking | Arginine, Phenylalanine, Tyrosine |

| Trifluoromethyl Group (-CF₃) | Dipole-dipole, Halogen bonding | Various polar or electron-rich residues |

The insights gained from molecular docking are fundamental to the process of rational drug design. rsc.org By understanding how "2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide" binds to a specific target, chemists can propose structural modifications to enhance its binding affinity and selectivity.

For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the thiazole ring, a rational design strategy would involve adding a small hydrophobic substituent to the ring to fill that pocket and increase van der Waals interactions. Similarly, if the simulation shows a potential for an additional hydrogen bond with a nearby residue that is not currently being formed, the molecule could be modified to introduce a suitable hydrogen bond donor or acceptor at that position. This iterative cycle of docking, prediction, and chemical synthesis allows for the optimization of lead compounds into more potent and specific drug candidates. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide, DFT calculations are instrumental in elucidating potential reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

One of the key applications of DFT in this area is the study of reaction pathways, such as the synthesis of the thiazole ring itself or its subsequent functionalization. For instance, the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives, can be modeled using DFT to understand the energetics of each step of the reaction. The calculations can pinpoint the rate-determining step and provide a three-dimensional view of the transition state geometries.

Furthermore, DFT is employed to analyze the electronic properties of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide, which are crucial for understanding its reactivity. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are key descriptors of chemical reactivity. nih.govacs.orgnih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the thiazole ring, and DFT calculations can quantify this effect.

The following table provides a representative example of the kind of data that can be generated from DFT calculations for a thiazole carboxamide derivative, illustrating the insights that can be gained into its chemical reactivity.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 3.5 D | A measure of the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C4: +0.25, N3: -0.45, O(amide): -0.55 | Provides insight into the partial charges on individual atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from DFT calculations on a thiazole carboxamide scaffold and are not experimental values for 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide.

DFT studies can also be extended to investigate the metabolism of thiazole-containing compounds. For example, the enzymatic oxidation of the thiazole ring, a potential metabolic pathway, can be modeled to predict the formation of metabolites. This has been explored for other thiazole derivatives where DFT calculations have helped to understand how substituents on the ring influence its metabolic stability. researchgate.net

Virtual Screening Methodologies Utilizing the Thiazole Carboxamide Motif

The 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide structure represents a valuable scaffold in the design of new bioactive molecules. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.info The thiazole carboxamide motif is frequently utilized in the design of such libraries due to its favorable pharmacological properties, including its ability to form key hydrogen bonds and its metabolic stability.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. A common method is similarity searching, where a database is searched for molecules that are similar to a known active compound. The 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide core could be used as a query for such searches, with the expectation that structurally similar compounds will have similar biological activities.

Structure-based virtual screening , on the other hand, utilizes the three-dimensional structure of the biological target, which is often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking is the most common structure-based virtual screening method. In this process, the conformation of the small molecule is predicted when it is bound to the target, and the affinity of this interaction is estimated using a scoring function.

The thiazole carboxamide scaffold is well-suited for molecular docking studies. The amide group can act as both a hydrogen bond donor and acceptor, while the nitrogen and sulfur atoms in the thiazole ring can also participate in interactions with the target protein. The trifluoromethyl group can engage in specific interactions, such as fluorine bonds, and its lipophilicity can contribute to binding affinity.

A typical virtual screening workflow utilizing the thiazole carboxamide motif would involve the following steps:

Library Preparation: A library of virtual compounds based on the 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold is generated. This can be done by enumerating different substituents at various positions on the core structure.

Target Preparation: The three-dimensional structure of the target protein is prepared for docking. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Molecular Docking: Each molecule in the virtual library is docked into the binding site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The molecules are then ranked according to their scores.

Hit Selection: The top-ranked molecules are selected as "hits" for further experimental validation.

The following table illustrates the type of data generated from a virtual screening campaign for a library of thiazole carboxamide derivatives against a hypothetical protein kinase target.

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

| TC-001 | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide | -9.5 | H-bond with backbone NH of Val80; H-bond with side chain of Asp145 |

| TC-002 | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide | -9.2 | H-bond with backbone CO of Glu78; Pi-sulfur interaction with Phe146 |

| TC-003 | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide | -8.9 | H-bond with side chain of Lys33; Halogen bond with Leu25 |

Note: This table is a fictional representation to illustrate the output of a virtual screening study. The Compound IDs and interaction details are not based on experimental data for 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide.

Through these computational methodologies, the potential of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide as a lead structure in drug discovery can be efficiently explored, guiding the synthesis of new derivatives with improved biological activity.

Mechanistic Studies of Biological Interactions in Vitro and Biochemical

Target Identification and Validation Methodologies for Thiazole (B1198619) Derivatives

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of thiazole derivatives. For compounds within this class, a range of methodologies has been employed to identify and validate their biological targets. These approaches often begin with broad screening assays to identify initial hits, followed by more focused studies to confirm the interaction and elucidate the mechanism of action.

One common approach involves screening against panels of known biological targets, such as kinases, proteases, and receptors. For instance, various 2-aminothiazole (B372263) derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. rsc.org Similarly, other thiazole-based compounds have been investigated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. nih.gov

In the context of infectious diseases, target identification for thiazole derivatives has focused on essential microbial enzymes. For example, some 2-aminothiazole derivatives have been designed to target enzymes involved in the fatty acid synthesis (FAS-II) system of Mycobacterium tuberculosis.

Furthermore, molecular docking and computational modeling are frequently used to predict potential binding partners and to guide the synthesis of more potent and selective analogues. These in silico methods help to visualize the binding modes of thiazole derivatives within the active sites of their target proteins, providing insights into the structural determinants of their activity.

While a specific, validated target for 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide is not extensively documented in publicly available research, the methodologies described above are standard practices for identifying and validating the biological targets of novel thiazole derivatives. The presence of the trifluoromethyl group and the carboxamide moiety suggests that this compound could have unique interactions and potential targets that warrant further investigation. chemimpex.com

Enzyme Inhibition Kinetics and Elucidation of Inhibition Mechanisms

The study of enzyme inhibition kinetics is fundamental to characterizing the mechanism by which a compound exerts its biological effects. For various 2-aminothiazole derivatives, kinetic studies have revealed different modes of enzyme inhibition.

For example, in the case of 2-amino-4-aryl thiazole derivatives acting as 5-LOX inhibitors, kinetic analysis has suggested a competitive inhibition mechanism. rsc.org This was determined by observing that the maximal velocity (Vmax) of the enzymatic reaction remained constant while the Michaelis constant (Km) increased with increasing inhibitor concentration. rsc.org This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. rsc.org

In another study focusing on 2-aminothiazole-ethyltriazole hybrids as tyrosinase inhibitors, kinetic analysis using Lineweaver-Burk plots revealed a non-competitive inhibition mechanism for the most potent compound. nih.gov This suggests that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov The inhibition constant (Ki) for the lead compound was determined from Dixon plots. nih.gov

The table below summarizes the enzyme inhibition data for some representative thiazole derivatives.

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| 2-Amino-4-aryl thiazoles | 5-LOX | Competitive | Vmax remains constant while Km increases with inhibitor concentration, indicating competition with the substrate for the active site. rsc.org |

| 2-Aminothiazole-ethyltriazole hybrids | Tyrosinase | Non-competitive | The inhibitor binds to a site other than the active site, forming an enzyme-inhibitor complex and reducing catalytic efficiency. nih.gov |

| 2-Aminothiazole derivatives | nNOS | - | The 2-aminothiazole-based compound was found to be less potent than its 2-aminopyridine-based analogue. beilstein-journals.org |

| 2-Aminothiazole derivatives | Metabolic Enzymes | - | Certain derivatives showed potent inhibition of carbonic anhydrase I-II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov |

Receptor Binding Assays and Ligand-Receptor Complex Characterization

Receptor binding assays are crucial for identifying and characterizing the interaction of compounds with specific receptors. Thiazole-carboxamide derivatives have been investigated for their ability to modulate the function of certain receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory neurotransmission in the central nervous system.

A study on a series of thiazole-carboxamide derivatives demonstrated their potent inhibitory effect on AMPA receptor-mediated currents. mdpi.com Using patch-clamp analysis on HEK293T cells overexpressing different AMPA receptor subunits, it was found that these compounds act as negative allosteric modulators. mdpi.com They were observed to enhance the deactivation rates of the receptor, suggesting a potential neuroprotective effect. mdpi.com

The characterization of the ligand-receptor complex often involves determining the binding affinity (Kd) and identifying the specific binding site. While detailed biophysical characterization of the complex between a thiazole-carboxamide and the AMPA receptor was not provided in the initial findings, such studies are essential for understanding the molecular basis of their modulatory activity.

Analysis of Protein-Ligand Interactions using Biophysical Techniques

Biophysical techniques provide detailed insights into the molecular interactions between a ligand and its protein target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are invaluable for characterizing these interactions.

While specific biophysical data for 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide are not available, molecular docking studies have been conducted for other thiazole derivatives to predict their binding modes. For instance, molecular docking of a potent anti-Candida albicans 2-amino-4,5-diarylthiazole derivative was performed against several target proteins, including glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com These studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. mdpi.com

For example, the docking of one active compound with GFAT showed hydrogen bond interactions with Gly-500 and Glu-591, as well as hydrophobic interactions with Leu-587, Gln-451, and Gln-591. mdpi.com Such computational analyses, while predictive, are instrumental in guiding the design of new analogues with improved binding properties and can inform which biophysical experiments would be most valuable to perform.

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Models)

The biological effects of a compound are often mediated through its influence on cellular signaling pathways. In vitro cell-based assays are essential for dissecting these effects.

A notable example is the thiazole-5-carboxamide (B1230067) derivative, GPS491, which has been shown to inhibit the replication of HIV-1, adenovirus, and coronaviruses. nih.gov Mechanistic studies revealed that this compound alters RNA processing and accumulation. nih.gov Specifically, it was found to inhibit viral gene expression and induce alterations in the production of viral RNAs. nih.gov This suggests that GPS491 targets cellular factors involved in RNA processing, representing a host-targeted therapeutic strategy. nih.gov

Another study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which shares structural similarities with the 2-aminothiazole core, demonstrated its ability to inhibit the extracellular signal-regulated kinase (ERK) pathway and induce cell cycle arrest in human non-small lung carcinoma cells. researchgate.net

These findings highlight the potential for thiazole-based compounds to modulate critical cellular pathways, leading to antiviral or anticancer effects. The specific pathways affected by 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide would need to be investigated through similar in vitro models.

Selectivity Profiling Against Related Biological Targets

Selectivity is a crucial aspect of drug development, as it minimizes off-target effects and enhances the therapeutic window. For thiazole derivatives, selectivity profiling is often conducted against a panel of related biological targets.

For instance, in the development of c-Met kinase inhibitors, a series of thiazole/thiadiazole carboxamide derivatives were evaluated for their selectivity against other kinases. nih.gov Similarly, inhibitors of neuronal nitric oxide synthase (nNOS) based on the 2-aminothiazole scaffold were assessed for their selectivity against other NOS isoforms. beilstein-journals.org

The selectivity of anticancer thiazole derivatives is also evaluated against various cancer cell lines. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were tested for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines, with some compounds showing moderate and selective activity.

Investigation of Resistance Mechanisms (if applicable)

The development of resistance is a significant challenge in the long-term efficacy of therapeutic agents. Understanding the mechanisms of resistance is crucial for designing strategies to overcome it.

While there is no specific information on resistance mechanisms to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide, studies on other thiazole-related compounds can provide insights. For example, research on acquired resistance to 2-(4-aminophenyl)benzothiazole in breast cancer cells has identified several potential mechanisms. nih.gov These include the increased expression of anti-apoptotic proteins like bcl-2 and p53, altered drug metabolism and localization, and changes in the expression and activity of drug-metabolizing enzymes such as N-acetyl transferase and cytochrome P450 1A1. nih.gov

These findings suggest that resistance to thiazole-based compounds can be multifactorial, involving alterations in cellular pathways that control cell death, drug transport, and metabolism. Future studies on 2-Amino-4-(trifluoromethyl)thiazole-5-carboxamide would need to consider these potential resistance mechanisms.

Future Research Directions and Applications of the 2 Amino 4 Trifluoromethyl Thiazole 5 Carboxamide Scaffold

Utility as a Versatile Building Block in Complex Molecule Synthesis

The 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold serves as a crucial intermediate for constructing more complex, biologically active molecules. chemimpex.com Its functional groups offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-amino group can be readily acylated, alkylated, or used in cyclization reactions to generate diverse libraries of compounds. mdpi.com Similarly, the 5-carboxamide can be hydrolyzed to the corresponding carboxylic acid or reacted with various amines to introduce additional diversity. mdpi.com

This scaffold is a key component in the synthesis of potent protein kinase inhibitors, which are critical in oncology research. nih.gov For example, derivatives have been developed as inhibitors of CDK9, a kinase implicated in cancer. acs.org The thiazole (B1198619) ring itself is a common feature in many pharmaceuticals, including anticancer and antimicrobial agents. mdpi.comnih.gov The synthesis of the anti-cancer drug Dasatinib, a multi-targeted kinase inhibitor, relies on a similar 2-aminothiazole-5-carboxamide intermediate, highlighting the industrial and pharmaceutical relevance of this structural motif. semanticscholar.org

Table 1: Examples of Complex Molecules Synthesized from Thiazole Scaffolds This table is interactive. You can sort and filter the data.

| Derivative Class | Target/Application | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides | Anticancer (A-549, Bel7402, HCT-8 cell lines) | Amide coupling of the corresponding carboxylic acid | mdpi.com |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibitors | Condensation with guanidinobenzenesulfonamide | acs.org |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Intermediate for Dasatinib | One-pot bromination and cyclization with thiourea (B124793) | semanticscholar.org |

Potential in the Development of Novel Chemical Probes for Biological Research

Beyond therapeutic applications, the 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide scaffold is an ideal candidate for the development of chemical probes. These specialized tools are essential for studying biological systems, identifying and validating new drug targets, and elucidating mechanisms of action.

Given the scaffold's established role in targeting protein kinases, it can be modified to create activity-based probes (ABPs) or imaging agents. nih.gov By incorporating a reporter tag (like a fluorophore or a biotin (B1667282) moiety) and a reactive group, researchers can design probes that covalently label specific kinases in a complex biological sample. This allows for target engagement studies, competitive binding assays, and visualization of enzyme activity within cells. The versatility of the scaffold allows for the strategic placement of these tags without disrupting the core binding interactions with the target protein.

Exploration in Agrochemical Research and Development

The thiazole moiety is present in various commercial agrochemicals, including fungicides and insecticides. mdpi.comresearchgate.net Derivatives of the 2-amino-4-(trifluoromethyl)thiazole scaffold have shown promising activity in this sector. The trifluoromethyl group is particularly advantageous in agrochemical design, often conferring enhanced efficacy and stability. chemimpex.com

Research has demonstrated that certain 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives possess significant fungicidal and insecticidal properties. researchgate.net For instance, specific compounds have shown high efficacy against tomato late blight and potato leafhopper. researchgate.net This highlights the potential for developing new crop protection agents based on this scaffold, addressing the ongoing need for novel solutions to combat agricultural pests and diseases. chemimpex.com The synthetic accessibility of the scaffold allows for the creation of large libraries for high-throughput screening in agrochemical discovery programs.

Table 2: Agrochemical Activity of 2-Methyl-4-trifluoromethylthiazole-5-carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Activity | Efficacy Example | Reference |

|---|---|---|---|

| Thiazolecarboxamide Derivative 1 | Fungicidal | 90% control of tomato late blight at 375g ai/ha | researchgate.net |